Diazomethylgalactopyranosyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazomethylgalactopyranosyl ketone is a chemical compound that has been of great interest to scientists due to its unique properties. It is a diazo compound that contains a ketone functional group and a galactose sugar moiety. This compound has been used in various scientific research applications, including the study of enzyme kinetics and the development of chemical probes.
Wirkmechanismus
The mechanism of action of Diazomethylgalactopyranosyl ketone involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of the enzyme activity.
Biochemische Und Physiologische Effekte
Diazomethylgalactopyranosyl ketone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in carbohydrate metabolism, leading to a decrease in the production of energy in cells. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Diazomethylgalactopyranosyl ketone in lab experiments include its high specificity for certain enzymes and its ability to form covalent bonds with the active site of the enzyme. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its explosive properties.
Zukünftige Richtungen
There are several future directions for the use of Diazomethylgalactopyranosyl ketone in scientific research. One potential application is in the development of new chemical probes for the study of enzyme kinetics. Another potential application is in the development of new chemical sensors for the detection of biomolecules. Additionally, this compound may have potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
In conclusion, Diazomethylgalactopyranosyl ketone is a unique chemical compound that has been extensively used in scientific research. Its ability to inhibit the activity of various enzymes and its potential therapeutic applications make it an important compound for future research. However, its potential toxicity and explosive properties must be carefully considered when using this compound in lab experiments.
Synthesemethoden
The synthesis of Diazomethylgalactopyranosyl ketone involves the reaction of galactose with diazomethane in the presence of a strong base. The reaction proceeds through a series of steps, including the formation of a diazo compound and the subsequent addition of a ketone functional group to the galactose sugar moiety.
Wissenschaftliche Forschungsanwendungen
Diazomethylgalactopyranosyl ketone has been extensively used in scientific research as a chemical probe for the study of enzyme kinetics. It has been shown to be an effective inhibitor of a wide range of enzymes, including glycosidases and proteases. This compound has also been used in the development of chemical sensors for the detection of various biomolecules.
Eigenschaften
CAS-Nummer |
108672-06-6 |
---|---|
Produktname |
Diazomethylgalactopyranosyl ketone |
Molekularformel |
C8H12N2O6 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-diazo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethanone |
InChI |
InChI=1S/C8H12N2O6/c9-10-1-3(12)8-7(15)6(14)5(13)4(2-11)16-8/h1,4-8,11,13-15H,2H2/t4-,5+,6+,7-,8+/m1/s1 |
InChI-Schlüssel |
GVQLAAYOCLLYPY-CFDQZZEFSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)/C(=C/[N+]#N)/[O-])O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)C(=O)C=[N+]=[N-])O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)C(=O)C=[N+]=[N-])O)O)O)O |
Synonyme |
diazomethyl-beta-D-galactopyranosyl ketone diazomethylgalactopyranosyl ketone DMGPK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.